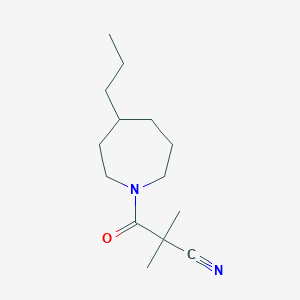![molecular formula C16H18N4O B7554610 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways. Moreover, it has been found to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
Biochemical and Physiological Effects:
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to prevent the aggregation of amyloid-beta peptides in Alzheimer's disease and inhibit the formation of alpha-synuclein oligomers in Parkinson's disease. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile in lab experiments include its high purity, good yield, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile. One direction is to explore its potential applications in other diseases, such as cardiovascular diseases, diabetes, and autoimmune diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Moreover, future research can focus on the development of novel derivatives of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile involves the reaction of 2-chloroquinoline-3-carbonitrile with 2-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yield and high purity.
Scientific Research Applications
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile has shown promising results in scientific research for its potential applications in various fields. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides in Alzheimer's disease and inhibiting the formation of alpha-synuclein oligomers in Parkinson's disease. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-12-14-11-13-3-1-2-4-15(13)18-16(14)20-7-5-19(6-8-20)9-10-21/h1-4,11,21H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLHZKZRLVHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)

![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)



